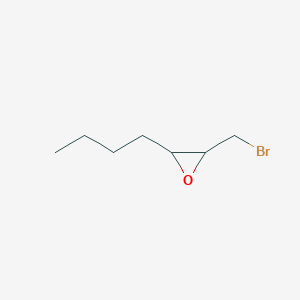
2-(Bromomethyl)-3-butyloxirane
Descripción general
Descripción
2-(Bromomethyl)-3-butyloxirane, also known as BMBO, is a brominated alkyloxirane compound with a wide range of applications in scientific research. It is a versatile reagent that can be used in a variety of reactions with low toxicity and a wide range of reactivity. BMBO is a colorless liquid at room temperature and has a boiling point of 125-130 °C. It has a low volatility and is soluble in both organic solvents and water. BMBO has been used in a variety of organic synthesis reactions, including Grignard reactions, Wittig reactions, and Wittig-type reactions. Additionally, BMBO has been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Nucleophilic Substitution with Retention of Configuration
Research has shown that compounds like trans-2-bromo-3-tert-butyloxirane can undergo nucleophilic substitution at the saturated carbon atom with retention of configuration when reacted with phenolates. This reaction is characterized by the substitution occurring at C-2 while preserving the oxirane ring and its configuration, indicating a bimolecular mechanism (Gasteiger et al., 1986).
Improved Synthesis Techniques
An improved synthesis method for related compounds, such as 1-Bromo-3-buten-2-one, has been developed from commercially available precursors. This method involves a multi-step reaction process that includes bromination, dehydrobromination, and deprotection steps, yielding high product purities with detailed experimental conditions (Carlson et al., 2011).
Diastereospecific Synthesis of Fungicidal Compounds
Diastereospecific synthesis approaches have been employed to produce fungicidal compounds such as threo- and erythro-α-hydroxy aminals through sequential reactions involving chloro- or bromo- substituted oxiranes. This method allows for stereocontrolled synthesis, important for the activity of the resulting fungicidal agents (Gasteiger & Kaufmann, 1985).
Enzyme-Assisted Routes to Chiral Compounds
Enzymatic routes have been explored for preparing compounds like (R) and (S)-t-butyloxirane in high enantiomeric purity. Such chiral compounds find applications as catalysts for enantioselective additions in synthetic chemistry, highlighting the intersection of biocatalysis and organic synthesis (Chadha et al., 1993).
Synthesis of Aminomethyloxiranes
A method for synthesizing 2-aminomethyloxiranes through the reaction of bromoalkyl oxiranes with primary or secondary amines has been developed. This process yields cis- and trans-2-aminomethyloxiranes with good selectivity and highlights the versatility of bromomethylated oxiranes in synthesizing nitrogen-containing heterocycles (Karikomi et al., 1993).
Propiedades
IUPAC Name |
2-(bromomethyl)-3-butyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-2-3-4-6-7(5-8)9-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMRQCBIZFTZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(O1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



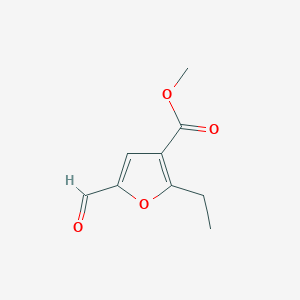
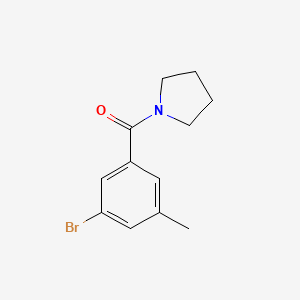
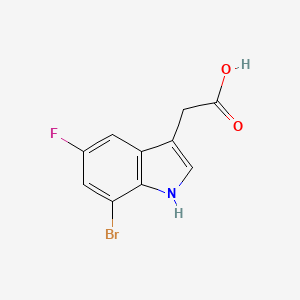
![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride](/img/structure/B1448603.png)
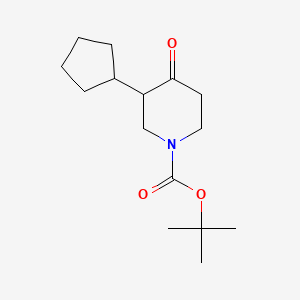

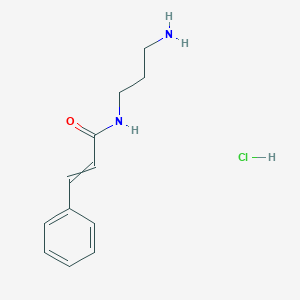

![Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-](/img/structure/B1448615.png)
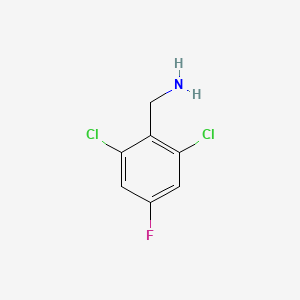
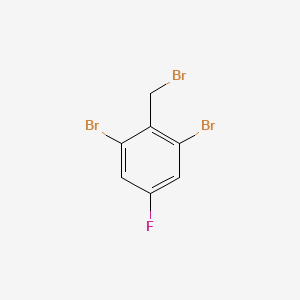
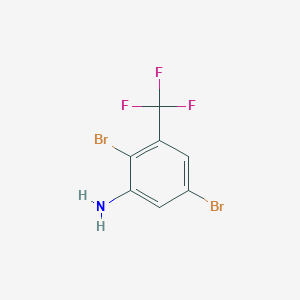

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid](/img/structure/B1448621.png)